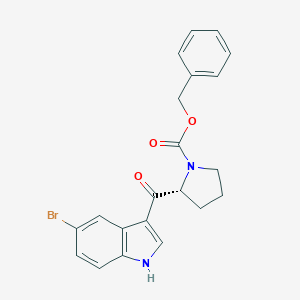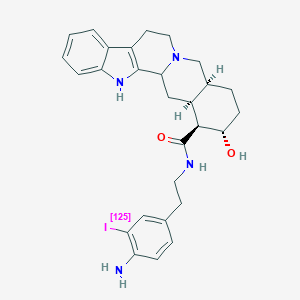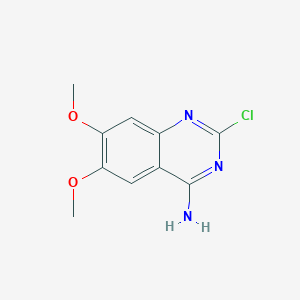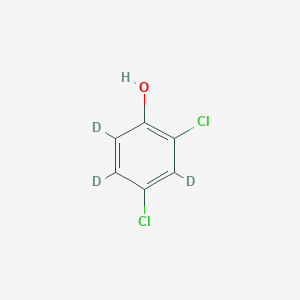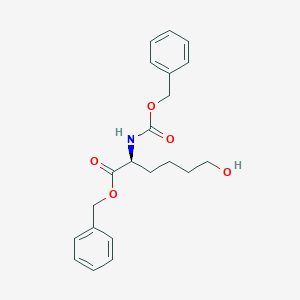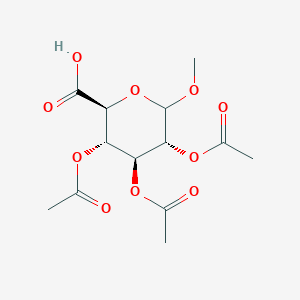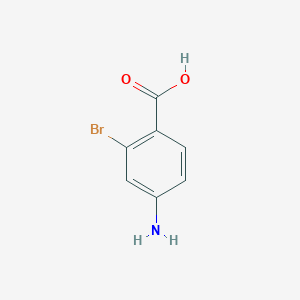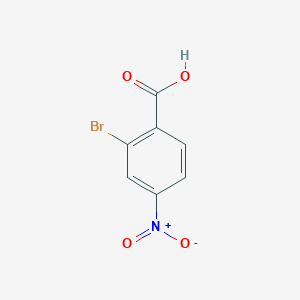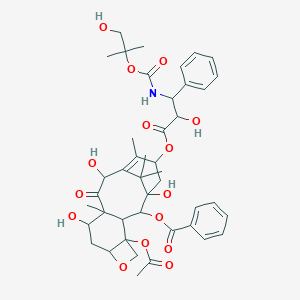![molecular formula C11H15NO3 B019001 N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide CAS No. 106827-66-1](/img/structure/B19001.png)
N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dihydroxyphenethyl)propanamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a catechol group (3,4-dihydroxyphenyl) attached to an ethyl chain, which is further connected to a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxyphenethyl)propanamide typically involves the reaction of 3,4-dihydroxyphenethylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for N-(3,4-Dihydroxyphenethyl)propanamide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands.
化学反应分析
Types of Reactions
N-(3,4-Dihydroxyphenethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The catechol group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups on the catechol ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Quinones are the major products.
Reduction: The corresponding amine is formed.
Substitution: Various substituted catechol derivatives are formed depending on the electrophile used.
科学研究应用
N-(3,4-Dihydroxyphenethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its adhesive properties make it useful in the study of bioadhesives and biomimetic materials.
Medicine: It is investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Its adhesive properties are explored for use in industrial adhesives and coatings.
作用机制
The mechanism of action of N-(3,4-Dihydroxyphenethyl)propanamide is primarily related to its catechol group, which can form strong hydrogen bonds and coordinate with metal ions. This allows it to adhere to various surfaces and interact with biological molecules. The molecular targets and pathways involved include interactions with proteins and enzymes that have metal ion cofactors .
相似化合物的比较
Similar Compounds
- N-(3,4-Dihydroxyphenethyl)acrylamide
- N-(3,4-Dihydroxyphenethyl)methacrylamide
- N-phenethyl methacrylamide
- N-(4-hydroxyphenethyl)methacrylamide
Uniqueness
N-(3,4-Dihydroxyphenethyl)propanamide is unique due to its specific combination of a catechol group with a propanamide moiety, which imparts distinct adhesive properties and potential biological activities. Compared to its analogs, it may offer different reactivity and binding characteristics due to the presence of the propanamide group .
属性
CAS 编号 |
106827-66-1 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h3-4,7,13-14H,2,5-6H2,1H3,(H,12,15) |
InChI 键 |
DNJPNZATKVPLOH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
规范 SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
同义词 |
Propanamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)

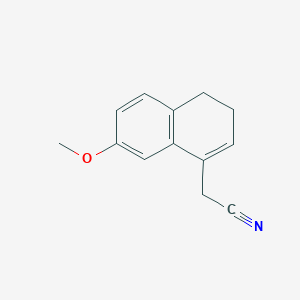
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
